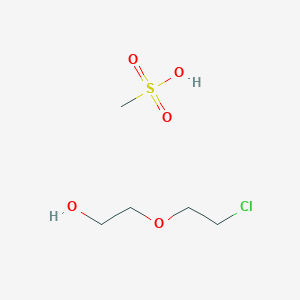
Ethanol, 2-(2-chloroethoxy)-, methanesulfonate
Overview
Description
Ethanol, 2-(2-chloroethoxy)-, methanesulfonate: is a chemical compound with the molecular formula C4H9ClO2 . It is also known by other names such as Diglycol chlorohydrin and 2-(2-Chloroethoxy)ethanol . This compound is commonly used as an intermediate in the synthesis of various pharmaceutical and industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(2-chloroethoxy)-, methanesulfonate typically involves the reaction of ethylene oxide with hydrochloric acid to form 2-chloroethanol . This intermediate is then reacted with ethylene glycol to produce 2-(2-chloroethoxy)ethanol . The final step involves the reaction of 2-(2-chloroethoxy)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine to form This compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(2-chloroethoxy)-, methanesulfonate undergoes various chemical reactions including nucleophilic substitution , oxidation , and reduction .
Common Reagents and Conditions:
Scientific Research Applications
Ethanol, 2-(2-chloroethoxy)-, methanesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It is employed in the synthesis of drugs such as quetiapine , an antipsychotic medication.
Industry: The compound is used in the production of surfactants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanol, 2-(2-chloroethoxy)-, methanesulfonate involves its interaction with various molecular targets. The compound can act as an alkylating agent , reacting with nucleophilic sites on proteins and nucleic acids . This can lead to the inhibition of enzyme activity and disruption of cellular processes. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 2-(2-Chloroethoxy)ethanol
- Diethylene glycol monochlorohydrin
- 2-Chloroethyl 2-hydroxyethyl ether
Comparison: Ethanol, 2-(2-chloroethoxy)-, methanesulfonate is unique due to its methanesulfonate group , which enhances its reactivity and solubility compared to similar compounds . This makes it particularly useful in applications requiring high reactivity and solubility in polar solvents .
Properties
IUPAC Name |
2-(2-chloroethoxy)ethanol;methanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2.CH4O3S/c5-1-3-7-4-2-6;1-5(2,3)4/h6H,1-4H2;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTJLYUPXYZJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C(COCCCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50768744 | |
| Record name | Methanesulfonic acid--2-(2-chloroethoxy)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50768744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138139-52-3 | |
| Record name | Methanesulfonic acid--2-(2-chloroethoxy)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50768744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


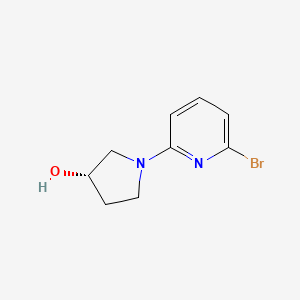
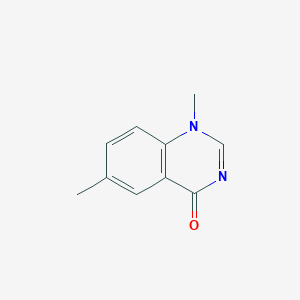
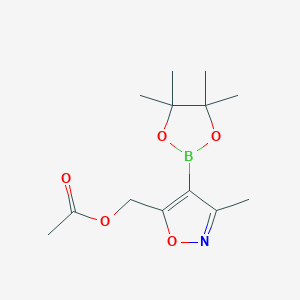
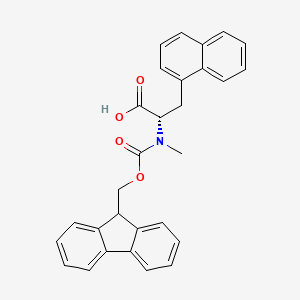
![4-Chloro-7-isopropyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3237104.png)
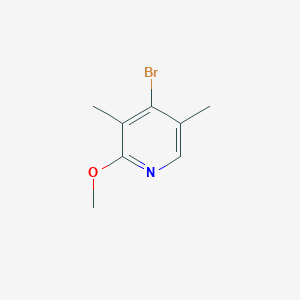
![2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-](/img/structure/B3237114.png)
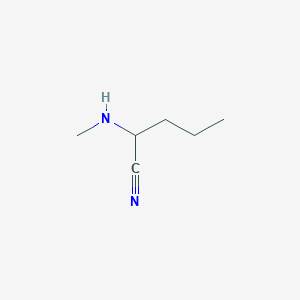
![6-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B3237123.png)





